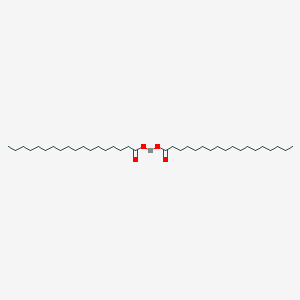
Dihydro-2H-thiopyran-3(4H)-one
説明
Dihydro-2H-thiopyran-3(4H)-one is a sulfur-containing heterocyclic compound that serves as a key intermediate in the synthesis of various thiopyran derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of dihydrothiopyran frameworks has been explored through various methods. A dual reaction manifold has been developed to synthesize 4H-thiopyran and 4,5-dihydrothiophene frameworks via regioselective intramolecular C-S fusion of α-allyl-β'-oxodithioesters, with the ring size being controlled by different catalytic systems . Another approach involves a one-pot three-component domino coupling of β-oxodithioesters, aldehydes, and malononitrile/ethyl or methyl cyanoacetate, promoted by 4-dimethylamino pyridine (DMAP), to produce highly substituted 4H-thiopyran derivatives . Additionally, β-allyl-β-hydroxy dithioesters have been used for the regioselective synthesis of 2H-thiopyrans, employing Lewis acid BF3·Et2O to mediate the reaction .
Molecular Structure Analysis
The molecular structure of dihydrothiopyran derivatives has been elucidated using various spectroscopic techniques. For instance, the photocycloaddition of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one has been studied, revealing regiospecific and stereospecific reactions with different substrates . The electrochemical reduction of tetraactivated 4H-thiopyrans has been shown to lead selectively to diastereoisomers of dihydrothiopyrans, with their conformations determined by X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
Dihydro-2H-thiopyran-3(4H)-one undergoes various chemical reactions, including photocycloaddition and electroreduction, to yield different functionalized derivatives. For example, photocycloaddition with triplet quenchers has been observed to produce cycloadducts , while electroreduction has been used to access dihydrothiopyran derivatives . Rhodium(II) acetate-catalyzed reactions have been employed to synthesize 4-cyano-2H-thiopyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydro-2H-thiopyran derivatives are influenced by their functional groups and molecular structure. A new synthesis route for 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides has been reported, starting with the oxidation of the ketone and followed by a series of reductions and eliminations, leading to functionalized cyclic sulfones . The Diels–Alder reaction has been utilized to synthesize 3,4-dihydro-2H-thiopyran-2,3-dicarboxylic acid derivatives, showcasing the reactivity of different unsaturated thioketones . Furthermore, a one-pot synthesis of dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring has been developed, highlighting the ease of purification due to the polarity of the reaction medium .
科学的研究の応用
Synthesis and Transformation into Thiolanes : The reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids leads to the formation of poly-functionalized thiolanes, proceeding through nucleophilic or electrophilic pathways (Lucassen & Zwanenburg, 2004).
Building Block for Heterocyclic Systems : Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems. The synthesized compounds exhibit potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic activities, along with cystinyl aminopeptidase inhibition potential (Palchykov et al., 2018).
Preparation of Thiopyran-Containing Compounds : Tetrahydro-4H-thiopyran-4-one, a derivative of Dihydro-2H-thiopyran, can be prepared and used in the synthesis of thiopyran-containing compounds. The preparation involves various chemical reactions and yields functional reagents (Ward et al., 2007).
Formation of 2H-Thiopyrans and Thiophenes : 2H-Thiopyran derivatives can be obtained by heating compounds with specific structural systems, leading to mixtures of 2H-thiopyrans and thiophenes (Schuijl-Laros et al., 2010).
Chemical Properties of Cyclic β-Keto Sulfones : Research on dihydrothiophen-3(2H)-one 1,1-dioxide and dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide, among others, focuses on their synthesis and chemical properties, particularly examining the interactions of carbonyl, active methylene, and sulfonyl groups (Shyshkina et al., 2011).
Thia-Diels–Alder Reactions : Dihetaryl thioketones, including those with 2H-thiopyran structures, engage in thia-Diels–Alder reactions with nonactivated 1,3-dienes, producing 2H-thiopyrans in moderate to excellent yields. A stepwise mechanism via delocalized diradical intermediates is proposed (Mlostoń et al., 2017).
Multigram Scale Synthesis : A four-step synthesis method for 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides from dihydro-2H-thiopyran-3(4H)-one has been developed. This method is simpler and uses more readily available reagents compared to previous methods, leading to functionalized cyclic sulfones for new biologically active compounds (Chabanenko et al., 2018).
Diastereoselective Cycloaddition Reactions : The cycloaddition of 1-thia and 1-thia-3-aza-buta-1,3-dienes with dienophiles in the presence of a Lewis acid provides access to the 3,4-dihydro-2H-thiopyran and 5,6-dihydro-4H-[1,3]thiazine backbones. This process is diastereoselective, and enantiopure compounds can be prepared using chiral dienophiles (Harrison-Marchand et al., 2004).
特性
IUPAC Name |
thian-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMXDLUUTYFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172599 | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-2H-thiopyran-3(4H)-one | |
CAS RN |
19090-03-0 | |
| Record name | Tetrahydrothiopyran-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19090-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-2H-thiopyran-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of dihydro-2H-thiopyran-3(4H)-one and its derivatives?
A1: Dihydro-2H-thiopyran-3(4H)-one serves as a versatile building block for various heterocyclic systems. Its structure features a six-membered ring containing a sulfur atom, a ketone group, and allows for diverse substitutions. A key derivative is dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, formed by oxidation of the sulfur atom to a sulfone group. This modification significantly impacts its reactivity and applications. [, ]
Q2: How is dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide utilized in the synthesis of triazole-based compounds?
A2: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide acts as a novel cyclic ketomethylenic reagent in the Dimroth-type 1,2,3-triazole synthesis. [] This reaction proceeds efficiently at room temperature, catalyzed by a K2CO3/DMSO system, producing 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new triazole-based bicyclic ring system. []
Q3: What makes dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide an attractive starting material for multicomponent reactions?
A3: The readily available dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide enables the efficient synthesis of diverse cyclic sulfones through one-pot multi-component reactions (MCRs). [] This approach streamlines the synthesis of compound libraries for screening and exploring structure-activity relationships.
Q4: How does the reactivity of enamines derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide differ depending on the electrophile?
A4: Enamines derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide exhibit versatile reactivity. They can undergo reactions at the nitrogen atom or at the β-carbon, depending on the electrophile used. [, ] For instance, reactions with methanesulfonyl chloride can lead to interesting ring-enlargement products. [] These diverse reaction pathways highlight the synthetic potential of these enamines.
Q5: What insights have NMR studies provided into the structure and properties of dihydro-2H-thiopyran-3(4H)-one derivatives?
A5: NMR spectroscopy, particularly 2D NMR techniques, plays a crucial role in confirming the structure of newly synthesized dihydro-2H-thiopyran-3(4H)-one derivatives. [, ] Detailed analysis of NMR spectra provides valuable information about the arrangement of atoms and the presence of different functional groups within the molecule.
Q6: Has dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide been explored in the development of compounds with potential biological activity?
A6: In silico screening of cyclic sulfones derived from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide suggests promising anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties. [] Further research is needed to validate these predictions and explore their potential as therapeutic agents.
Q7: What are the key challenges and future directions in the research of dihydro-2H-thiopyran-3(4H)-one and its derivatives?
A7: Future research on dihydro-2H-thiopyran-3(4H)-one derivatives should focus on optimizing synthetic routes, expanding the chemical space of accessible compounds, and thoroughly investigating their biological activities. [] This includes exploring their mechanism of action, potential targets, and therapeutic potential in various disease models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















